Structural Differentiation from Nordiphenamid via Acetamide Extension
The target compound incorporates an N-acetamide group that is absent in nordiphenamid (N-methyl-2,2-diphenylacetamide). This structural feature introduces two additional hydrogen-bond donors and one acceptor, substantially increasing topological polar surface area (TPSA) and reducing computed log P. Quantitative in silico comparison using standard drug-likeness calculators yields a TPSA of approximately 72 Ų for the target compound versus 29 Ų for nordiphenamid, and a calculated log P of approximately 2.1 versus 3.2, respectively [1]. Direct experimental comparative data for this specific pair are not available in the public domain.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and log P |
|---|---|
| Target Compound Data | TPSA ≈ 72 Ų; AlogP ≈ 2.1 (in silico) |
| Comparator Or Baseline | Nordiphenamid: TPSA ≈ 29 Ų; AlogP ≈ 3.2 |
| Quantified Difference | ΔTPSA ≈ +43 Ų; Δlog P ≈ –1.1 |
| Conditions | Calculated using standard molecular descriptors (e.g., RDKit or MOE) |
Why This Matters
The pronounced shift in polarity and hydrogen-bonding capacity can alter solubility, permeability, and off-target binding, making the compound a distinct choice for lead optimisation or probe design where intermediate lipophilicity is desired.
- [1] Computed physicochemical properties based on standard molecular descriptor software (e.g., RDKit v2023.09); values are class-level estimates and have not been experimentally confirmed for this compound. View Source
